Glycyl-glycyl-L-proline
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Overview
Description
Glycyl-glycyl-L-proline is a tripeptide composed of two glycine molecules and one L-proline molecule It is a derivative of the naturally occurring amino acids glycine and proline
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-glycyl-L-proline can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids to prevent unwanted side reactions. The general steps include:
Protection of Amino Groups: The amino groups of glycine and L-proline are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection: After the coupling reactions, the protecting groups are removed using appropriate deprotection reagents, yielding the desired tripeptide.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids and coupling reagents. The final product is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions: Glycyl-glycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the tripeptide.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Glycyl-glycyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new peptide-based materials.
Biology: The compound is studied for its role in protein-protein interactions and as a substrate for peptidases.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in drug delivery systems and as a bioactive peptide in wound healing.
Industry: It is utilized in the production of peptide-based products and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of glycyl-glycyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as a substrate for peptidases, leading to the generation of bioactive fragments that exert physiological effects. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Glycyl-glycyl-L-proline can be compared with other similar tripeptides, such as:
Glycyl-L-prolyl-L-glutamate: This compound has an additional glutamate residue, which may confer different biological activities and properties.
Glycyl-L-prolyl-L-arginine: The presence of arginine introduces a positively charged side chain, affecting its interaction with biological targets.
Glycyl-L-prolyl-L-alanine: The alanine residue provides a different hydrophobic character compared to proline.
Uniqueness: this compound is unique due to its specific sequence of amino acids, which influences its structural conformation and biological activity. Its simplicity and ease of synthesis make it an attractive candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O4 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2R)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16)/t6-/m1/s1 |
InChI Key |
BUEFQXUHTUZXHR-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O |
Origin of Product |
United States |
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